1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine
Overview
Description
The compound “1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine” is a chemical compound with potential applications in various fields1. However, specific details about this compound are not readily available in the search results.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature23. For instance, the PTP scaffold was conjugated at the C2 position with the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole, a group believed to confer potency and selectivity toward the human (h) A2B adenosine receptor (AR) to the xanthine ligand2. However, the specific synthesis process for “1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine” is not explicitly mentioned in the search results.
Molecular Structure Analysis
The molecular structure of “1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine” is not directly available in the search results. However, related compounds such as “1-Fluoro-3-(trifluoromethyl)benzene” have been analyzed4.Chemical Reactions Analysis
Specific chemical reactions involving “1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine” are not detailed in the search results. However, the compound is likely to participate in reactions typical of pyrazoles and benzylamines52.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine” are not directly available in the search results. However, related compounds such as “1-Fluoro-3-(trifluoromethyl)benzene” have been analyzed4.Scientific Research Applications
-
Siderophores in Biological Pathways
- Application: Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron .
- Method: Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Results: Siderophores play a role in regulating bioavailable iron levels and have applications in medicine, agriculture, and environmental sciences .
-
Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations
Safety And Hazards
The safety and hazards associated with “1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine” are not directly available in the search results. However, similar compounds can cause severe skin burns and eye damage6789.
Future Directions
The future directions for the research and application of “1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine” are not explicitly mentioned in the search results. However, the compound’s potential applications in various fields, such as medicinal chemistry, could be explored further1.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive analysis, consulting scientific literature or experts in the field is recommended.
properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17/h1-5,7H,6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKCMEOLWDYGIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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